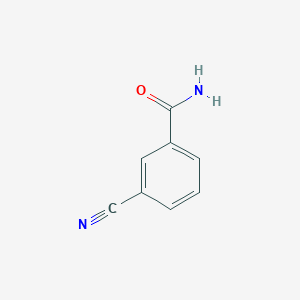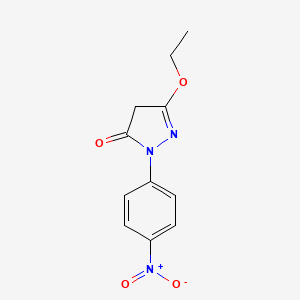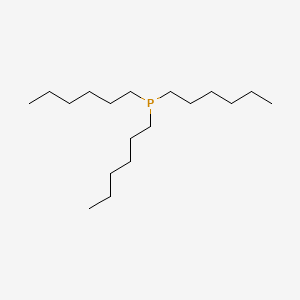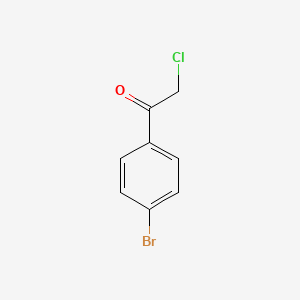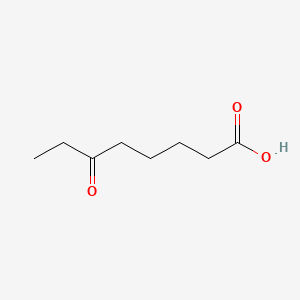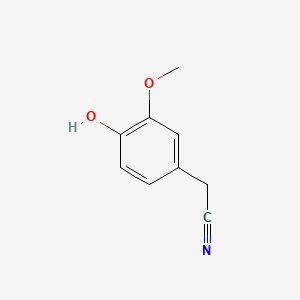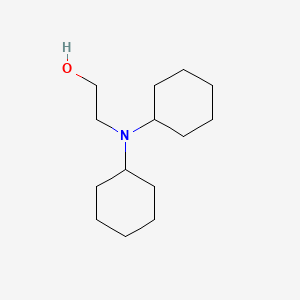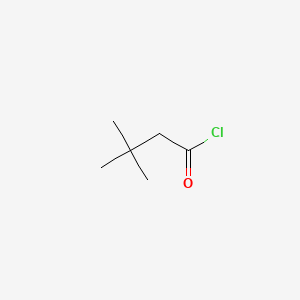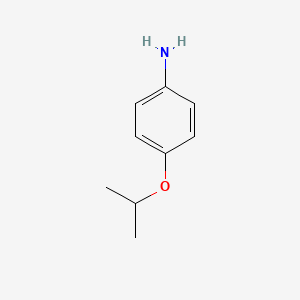
4-Isopropoxyaniline
Übersicht
Beschreibung
4-Isopropoxyaniline is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da . The CAS Number of 4-Isopropoxyaniline is 7664-66-6 .
Molecular Structure Analysis
The molecular structure of 4-Isopropoxyaniline consists of a total of 24 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
4-Isopropoxyaniline is a liquid at room temperature with a density of 0.989 g/mL at 25 °C . It has a refractive index (n20/D) of 1.543 . The compound is insoluble in water .Wissenschaftliche Forschungsanwendungen
Collagen Quantification and Analysis
- Collagen Content Estimation : 4-Hydroxyproline, an analogue of 4-Isopropoxyaniline, is a specific amino acid in collagen. It's used to estimate collagen content in biological specimens, as demonstrated in the development of an analysis kit for commercial collagen quantification. This method offers excellent sensitivity and specificity, useful in measuring collagen synthesis and content in tissues and fibroblasts (Lin & Kuan, 2010).
Medicinal Chemistry Applications
- Allosteric Modifiers of Hemoglobin : Research on 2-(aryloxy)-2-methylpropionic acids, which include analogues of 4-Isopropoxyaniline, shows their potential as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of hemoglobin, making them potentially useful in clinical or biological areas that require enhanced oxygen delivery, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Organic Chemistry and Molecular Studies
- Study of Isocyanides and Multicomponent Reactions : Isocyanide chemistry, involving compounds related to 4-Isopropoxyaniline, is crucial in organic chemistry. It offers diverse applications in synthesizing new products, particularly in industry. The versatility and potential for further discovery in this area are significant (Ugi et al., 2003).
- Hydroxyproline Isomers in Gas Phase : Studies on the shapes of hydroxyproline isomers, related to 4-Isopropoxyaniline, in the gas phase have contributed to understanding the structural aspects of amino acids and their derivatives. This research is critical for insights into molecular structures and interactions (Lesarri et al., 2005).
Analytical Method Development
- Determination of O-Isopropoxyaniline in Air : A method has been developed for determining o-isopropoxyaniline in the air, indicating the significance of analytical methods in environmental monitoring and occupational health (Czajkowska, 1977).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNFMFAMNBGAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227461 | |
| Record name | 4-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxyaniline | |
CAS RN |
7664-66-6 | |
| Record name | 4-(1-Methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Isopropoxyaniline in the synthesis of open-ring ungeremine analogs?
A1: 4-Isopropoxyaniline serves as a crucial building block in the multi-step synthesis of open-ring ungeremine analogs. The process involves reacting 4-Isopropoxyaniline with either bromopiperonal or bromodimethoxybenzaldehyde to form Schiff bases []. These Schiff bases are then reduced to secondary amines, which undergo photochemical cyclization to form phenanthridine derivatives. These derivatives are further modified to obtain the final open-ring ungeremine analogs.
Q2: How does the structure of the synthesized compounds relate to their antitumor activity?
A2: The research investigates the Structure-Activity Relationship (SAR) by analyzing the impact of different structural features on antitumor activity. The presence of both a betaine structure (a positive quaternary amine group and a negative phenolic group) and a methylene N-O-O triangle appears to be crucial for the antitumor activity observed in ungeremine. Compounds lacking either of these features showed no activity against the tested tumor models []. This suggests that both the betaine structure and the methylene N-O-O triangle in ungeremine are essential for its antitumor properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




